NSC636819

Übersicht

Beschreibung

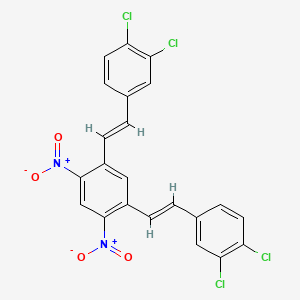

NSC636819 is a synthetic organic compound with the molecular formula C22H12Cl4N2O4 and a molecular weight of 510.1 g/mol This compound is known for its unique structural features, including two dichlorophenyl groups and two nitro groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NSC636819 typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

NSC636819 undergoes various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amines under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The dichlorophenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

NSC636819 is a KDM4A/KDM4B inhibitor that inhibits histone demethylase activity on H3K9me3 and induces apoptosis in LNCaP prostate cancer cells in vitro . It also negatively regulates androgen-responsive genes . KDM4B, a target for prostate cancer, can be selectively inhibited by this compound .

KDM4 Inhibition

this compound functions as a competitive inhibitor, and despite having relatively low efficacy against KDM4 family members, it may provide an alternative framework base for drug development . It is capable of inhibiting KDM4s with an association for KDM4A (IC50 = 6.4 μM) and KDM4B (IC50 = 9.3 μM) . However, it is not as potent as other inhibitors . In a prostate cancer model, it has a reduced inhibitory concentration of 16.5 μM, showing reduced cell permeability and specificity .

Structural Analysis

The KDM4B structure has been determined, and a structure-guided strategy was applied to identify this compound as a selective inhibitor toward KDM4A and KDM4B . Kinetic analysis reveals that this compound is a competitive inhibitor of KDM4A/KDM4B . Pharmacological and genetic inhibition of KDM4A/KDM4B significantly lowers the viability of prostate cancer cells, principally because of its potency toward inhibiting the AR transcriptional network .

Anti-Cancer Properties

this compound up-regulates RB1 and CDH1 tumor suppressor genes and down-regulates IGF1R, FGFR3, CCNE2, AURKA, and AURKB oncogenes . It effectively induces apoptosis in LNCaP cells (IC50 = 16.5 μM after 3-day culture) but does not affect normal PNT2 cells (~ 5 to 20 μM over 6 days) .

Cautions

A clear disadvantage in this compound is the presence of nitro aromatic moieties, which are potentially carcinogenic and therefore undesirable .

KDM4B and Osteoclastogenesis

KDM4B, CCAR1, and MED1 are highly enriched around the TSSs upon RANKL treatment . Depletion of KDM4B reduces the levels of CCAR1 and MED1 at the TSSs . CCAR1 depletion diminishes MED1 localization but does not lead to a substantial reduction in KDM4B occupancy, suggesting that KDM4B initiates the recruitment and function of CCAR1 and MED1 .

Wirkmechanismus

The mechanism of action of NSC636819 involves its interaction with specific molecular targets. For example, as an inhibitor of KDM4A/KDM4B, it binds to the active site of these enzymes, preventing their normal function. This inhibition can lead to changes in gene expression and cellular processes, which are being studied for potential therapeutic benefits.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-diaminobenzene: Similar structure but with amine groups instead of nitro groups.

1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dihydroxybenzene: Similar structure but with hydroxyl groups instead of nitro groups.

Uniqueness

Its ability to inhibit specific enzymes like KDM4A/KDM4B sets it apart from other similar compounds.

Biologische Aktivität

NSC636819, also known as 1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene, has emerged as a notable compound in cancer research due to its role as an inhibitor of the lysine demethylases KDM4A and KDM4B. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and relevant research findings.

This compound acts primarily as a competitive inhibitor of the KDM4 family of histone demethylases. These enzymes are crucial in regulating histone methylation marks, particularly H3K9me3 and H3K36me3, which are associated with transcriptional repression and gene silencing. The inhibition of KDM4A and KDM4B leads to an increase in these methylation marks, subsequently affecting the expression of genes involved in cell growth and proliferation .

Prostate Cancer

Research indicates that this compound effectively reduces the viability of prostate cancer cells. In vitro studies have shown that it has an IC50 value of approximately 16.5 µM against LNCaP cells after three days of culture. The compound induces apoptosis and upregulates tumor suppressor genes such as RB1 and CDH1 while downregulating several oncogenes including IGF1R and AURKA .

Case Studies

-

In Vitro Studies :

- In a study involving HeLa cells, this compound exhibited a cytotoxic effect with an IC50 of 86.5 µM , demonstrating its potential as a therapeutic agent against various cancers .

- Another study reported that treatment with this compound led to significant decreases in cell proliferation in neuroendocrine prostate cancer (NEPC) models, highlighting its effectiveness against resistant cancer types .

- In Vivo Studies :

Enzyme Inhibition

This compound has been characterized using a formaldehyde dehydrogenase (FDH)-coupled demethylase assay, confirming its ability to inhibit the demethylating activity towards H3K9me3 at concentrations around 5 µM . This specific inhibition is crucial for its role in modulating gene expression related to cancer progression .

Cellular Effects

- Apoptosis Induction : this compound has been shown to induce apoptosis in cancer cell lines without significantly affecting normal cells at similar concentrations, suggesting a degree of selectivity that is desirable for therapeutic applications .

- Histone Modification : The compound increases global levels of H3K9me3 and H3K36me3 in treated cells, reinforcing its role in epigenetic regulation .

Summary Table of Biological Activity

| Activity | Value/Effect |

|---|---|

| IC50 (LNCaP cells) | 16.5 µM after 3 days |

| IC50 (HeLa cells) | 86.5 µM |

| Demethylation inhibition (H3K9me3) | ~5 µM |

| Tumor growth suppression (in vivo) | Significant reduction observed |

| Gene regulation | Upregulates RB1, CDH1; downregulates IGF1R, AURKA |

Eigenschaften

IUPAC Name |

1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12Cl4N2O4/c23-17-7-3-13(9-19(17)25)1-5-15-11-16(22(28(31)32)12-21(15)27(29)30)6-2-14-4-8-18(24)20(26)10-14/h1-12H/b5-1+,6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZPXBXVBQSBDG-IJIVKGSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])/C=C/C3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12Cl4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.